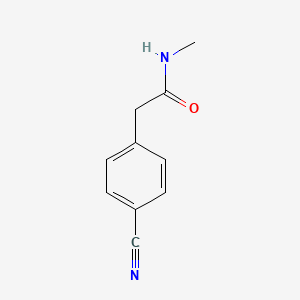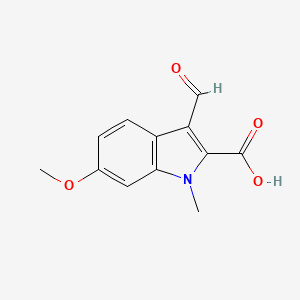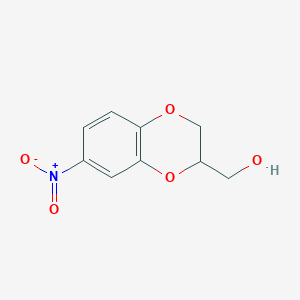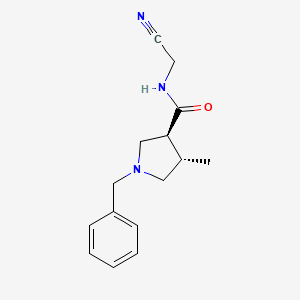
2-(4-Cyanophenyl)-N-methylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyanophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.203. The purity is usually 95%.
BenchChem offers high-quality 2-(4-cyanophenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-cyanophenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metallkomplexe und biologisch aktive Addukte
Der Ligand Methyl 2-((4-Cyanophenyl)(hydroxy)methyl)acrylat (L ”x) wurde unter Verwendung des Morita-Baylis-Hillman-Reaktionsschemas synthetisiert. Komplexe von Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺ und Cu²⁺ mit L ”x wurden hergestellt und charakterisiert. Spektroskopische Techniken (UV-Vis, FT-IR, ESI-MS und ¹H NMR) unterstützten die Charakterisierung. Die Komplexe zeigten unterschiedliche Geometrien (oktaedrisch, quadratisch planar und tetraedrisch) basierend auf dem Metallion. Bemerkenswerterweise zeigten Ni²⁺- und Cu²⁺-Komplexe eine erhebliche antibakterielle Aktivität gegen verschiedene Stämme .
Enzym-katalysierte Reaktionen und biochemische Studien
Forscher verwenden 4-Cyanophenylisocyanat, eine verwandte Verbindung, um enzymkatalysierte Reaktionen zu untersuchen. Durch die Untersuchung seiner Interaktionen mit Enzymen erhalten sie Einblicke in biochemische Pfade und Mechanismen. Dieses Wissen liefert Informationen für die Arzneimittelentwicklung und therapeutische Strategien .
Wirkmechanismus
Target of Action
The compound 2-(4-cyanophenyl)-N-methylacetamide is structurally similar to the derivatives of the dual aromatase–sulfatase inhibitors (DASIs) which target both the aromatase and sulfatase enzymes . These enzymes play a crucial role in the biosynthesis of estrogen, a hormone that fuels the growth and development of certain types of cancers .
Mode of Action
The compound interacts with its targets, the aromatase and sulfatase enzymes, by binding to their active sites. This binding inhibits the activity of these enzymes, thereby reducing the production of estrogen
Biochemical Pathways
The inhibition of aromatase and sulfatase enzymes disrupts the biosynthesis of estrogen. This affects multiple downstream biochemical pathways, particularly those involved in cell proliferation and differentiation. By reducing estrogen levels, the compound can potentially slow down or halt the growth of estrogen-dependent tumors .
Result of Action
The primary molecular effect of 2-(4-cyanophenyl)-N-methylacetamide is the inhibition of aromatase and sulfatase enzymes, leading to reduced estrogen production. At the cellular level, this can result in slowed growth or death of estrogen-dependent cells . The broader physiological effects depend on the specific context, such as the type and location of the cancer.
Eigenschaften
IUPAC Name |
2-(4-cyanophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-10(13)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNGTMPFCORPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2428261.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2428264.png)
![2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2428265.png)

![4-Methoxy-3-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2428267.png)
![N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2428268.png)
![2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2428271.png)

![7-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428273.png)


